2-(6-Aminopyridin-3-YL)-4-fluorophenol
Description
2-(6-Aminopyridin-3-YL)-4-fluorophenol is a fluorinated aromatic compound featuring a pyridine ring substituted with an amino group at the 6-position and a 4-fluorophenol moiety at the 3-position. The compound is of interest in medicinal chemistry and environmental science due to its structural similarity to bioactive molecules and fluorinated pollutants .
Properties
IUPAC Name |
2-(6-aminopyridin-3-yl)-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-2-3-10(15)9(5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLDMDJJKUVZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270589 | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314985-89-1 | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314985-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-3-YL)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and 4-fluorophenol.
Nucleophilic Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions with electrophilic reagents to introduce the fluorophenol moiety.
Catalytic Hydrogenation: Catalytic hydrogenation may be employed to reduce any intermediate nitro groups to amino groups, ensuring the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain high-purity products. The use of mixed solvents and acid catalysts can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopyridin-3-YL)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amino groups using catalytic hydrogenation.
Substitution: The fluorophenol moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and phenol derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(6-Aminopyridin-3-YL)-4-fluorophenol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and sensors.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridin-3-YL)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenol groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- The 4-fluorophenol group increases acidity (pKa ~8–10) relative to non-fluorinated phenols, affecting solubility and metabolic pathways .
Metabolic Stability and Glycosylation
Table 2: Glycosylation Efficiency of Fluorophenols in Nicotiana tabacum
| Compound | β-Glucoside Yield (%) | β-Gentiobioside Yield (%) | Total Conversion (%) |
|---|---|---|---|
| 2-Fluorophenol | 60 | 10 | 70 |
| 4-Fluorophenol | 32 | 6 | 38 |
| 3-Fluorophenol | 17 | 0 | 17 |
Comparison :
- The 4-fluorophenol moiety in the target compound is glycosylated less efficiently than 2-fluorophenol in plant cells, suggesting steric or electronic hindrance from the adjacent pyridine ring .
- This contrasts with simpler fluorophenols, where positional isomerism (2- vs. 4-fluoro) significantly impacts metabolic processing.
Challenges and Limitations
- Synthesis Complexity: The target compound’s synthesis likely requires multi-step protocols involving palladium-catalyzed cross-coupling (for pyridine-phenol linkage), similar to methods in . Yields may be lower than simpler fluorophenols due to steric effects.
- Data Gaps : Direct pharmacological data (e.g., IC50 values, toxicity) for the target compound are absent in the provided evidence, unlike analogues with resolved crystal structures (e.g., ) or commercial derivatives (e.g., ).
Recommendations :
Investigate glycosylation pathways using mammalian cell models to assess human metabolic relevance.
Conduct structure-activity relationship (SAR) studies against kinase or enzyme targets common to fluorinated pyridines .
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